An In-Depth Technical Guide to 3,3-Difluorodihydrofuran-2,5-dione (CAS 79802-73-6): A Versatile Fluorinated Building Block for Drug Discovery
An In-Depth Technical Guide to 3,3-Difluorodihydrofuran-2,5-dione (CAS 79802-73-6): A Versatile Fluorinated Building Block for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Emerging Role of Gem-Difluorinated Scaffolds in Medicinal Chemistry
The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered pKa, can significantly improve the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among the various fluorinated motifs, the gem-difluoro group (CF₂) has garnered substantial interest as a bioisostere for carbonyl groups, ethers, and other functionalities. This guide provides a comprehensive technical overview of 3,3-Difluorodihydrofuran-2,5-dione, a valuable yet under-documented building block poised to facilitate the synthesis of novel gem-difluorinated compounds for therapeutic applications.
Physicochemical Properties and Structural Features
3,3-Difluorodihydrofuran-2,5-dione, also known as 3,3-difluorosuccinic anhydride, is a five-membered cyclic anhydride bearing a gem-difluoro group at the C3 position. This structural feature significantly influences its chemical reactivity and physical properties.
| Property | Value | Source |
| CAS Number | 79802-73-6 | [1][2] |
| Molecular Formula | C₄H₂F₂O₃ | [1][2] |
| Molecular Weight | 136.05 g/mol | [1][2] |
| Appearance | White crystalline solid (predicted) | Inferred from analogous structures |
| Melting Point | 149 °C | [1] |
| Boiling Point | 260 °C | [1] |
| SMILES | O=C1OC(=O)C(F)(F)C1 | [2] |
The presence of the two highly electronegative fluorine atoms on the same carbon atom creates a strong dipole moment and significantly enhances the electrophilicity of the adjacent carbonyl carbons. This heightened reactivity makes it a versatile synthon for a variety of chemical transformations.
Synthesis of 3,3-Difluorodihydrofuran-2,5-dione
While the direct synthesis of 3,3-Difluorodihydrofuran-2,5-dione from succinic anhydride via electrophilic fluorination is not extensively documented in readily available literature, a plausible and scientifically sound approach can be proposed based on modern fluorination methodologies. Additionally, a documented synthesis from a pre-fluorinated precursor provides a reliable, albeit less direct, route.
Proposed Synthesis via Electrophilic Fluorination of Succinic Anhydride
The α-protons of succinic anhydride are acidic enough to be deprotonated, forming an enolate that can then be attacked by an electrophilic fluorine source. Reagents such as N-Fluorobenzenesulfonimide (NFSI) and Selectfluor® are powerful electrophilic fluorinating agents suitable for this transformation.[3][4][5][6]
Figure 1: Proposed Electrophilic Fluorination of Succinic Anhydride.
Detailed Step-by-Step Protocol (Hypothetical):
-
Anhydride Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve succinic anhydride (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Enolate Formation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (2.2 eq) in THF dropwise, maintaining the temperature below -70 °C. Stir the resulting mixture for 1-2 hours at -78 °C to ensure complete enolate formation.
-
Electrophilic Fluorination: In a separate flask, dissolve the electrophilic fluorinating agent (e.g., NFSI, 2.5 eq) in anhydrous THF. Add this solution to the enolate mixture dropwise at -78 °C.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ¹⁹F NMR.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 3,3-Difluorodihydrofuran-2,5-dione.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of a strong base necessitates the exclusion of water to prevent quenching.
-
Low Temperature: The enolate formation and fluorination are performed at low temperatures to minimize side reactions and control the reactivity of the strong base.
-
Excess Fluorinating Agent: A slight excess of the fluorinating agent is used to ensure complete difluorination.
-
Choice of Base: A non-nucleophilic base is crucial to avoid competing reactions with the anhydride carbonyl groups.
Reactivity and Synthetic Applications
The electrophilic nature of the carbonyl carbons in 3,3-Difluorodihydrofuran-2,5-dione, enhanced by the adjacent gem-difluoro group, makes it an excellent substrate for nucleophilic attack. This reactivity can be harnessed to synthesize a variety of fluorinated scaffolds.
Reaction with Nucleophiles
Like other cyclic anhydrides, 3,3-Difluorodihydrofuran-2,5-dione readily reacts with nucleophiles such as amines and alcohols.[7][8] The reaction proceeds via a nucleophilic acyl substitution mechanism, leading to ring-opening and the formation of difluorinated succinic acid derivatives.
Figure 2: Nucleophilic Ring-Opening Reactions.
Detailed Step-by-Step Protocol (Reaction with Aniline):
-
Reactant Preparation: In a round-bottom flask, dissolve 3,3-Difluorodihydrofuran-2,5-dione (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or THF.
-
Nucleophilic Addition: Add aniline (1.0 eq) to the solution at room temperature with stirring.[8][9]
-
Reaction Monitoring: Monitor the reaction by TLC until the starting anhydride is consumed. The reaction is typically rapid.
-
Product Isolation: The product, a difluorinated succinamic acid, may precipitate out of the solution. If not, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization.
A Gateway to Bioactive Molecules: Synthesis of gem-Difluorinated Succinimides
The ring-opened products from the reaction with amines can be cyclized to form gem-difluorinated succinimides, a scaffold present in some bioactive molecules.
Figure 3: Workflow for the Synthesis of gem-Difluorinated Succinimides.
The introduction of the gem-difluoro moiety into a succinimide ring can significantly impact its biological activity by altering its electronic properties and metabolic stability.
Spectroscopic Characterization (Predicted)
Due to the limited availability of published experimental data, the following spectroscopic characteristics are predicted based on the known effects of the functional groups and the gem-difluoro moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Predicted Chemical Shift (δ) | Multiplicity | Coupling | Rationale |
| ¹H NMR | ~3.5 - 4.0 ppm | Triplet (t) | ³J(H,F) ≈ 10-15 Hz | The methylene protons are deshielded by the adjacent carbonyl group and coupled to the two fluorine atoms. |
| ¹³C NMR | ~160 - 170 ppm | Triplet (t) | ²J(C,F) ≈ 20-30 Hz | Carbonyl carbons coupled to the gem-difluoro group. |
| ~110 - 120 ppm | Triplet (t) | ¹J(C,F) ≈ 240-260 Hz | The carbon bearing the two fluorine atoms will show a characteristic triplet with a large one-bond C-F coupling constant. | |
| ~30 - 40 ppm | Triplet (t) | ²J(C,F) ≈ 20-30 Hz | The methylene carbon coupled to the gem-difluoro group. | |
| ¹⁹F NMR | ~ -100 to -120 ppm | Triplet (t) | ³J(F,H) ≈ 10-15 Hz | The two equivalent fluorine atoms will appear as a triplet due to coupling with the adjacent methylene protons. |
Infrared (IR) Spectroscopy
The IR spectrum of 3,3-Difluorodihydrofuran-2,5-dione is expected to show strong characteristic absorptions for the cyclic anhydride and C-F bonds.[2][10]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1870 - 1820 | Strong | Asymmetric C=O stretch of the cyclic anhydride. |
| ~1800 - 1750 | Strong | Symmetric C=O stretch of the cyclic anhydride. |
| ~1300 - 1000 | Strong | C-F stretching vibrations. |
Mass Spectrometry (MS)
In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) at m/z = 136 should be observable. Common fragmentation patterns would likely involve the loss of CO and CO₂, characteristic of cyclic anhydrides.
Safety and Handling
First Aid Measures:
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
Skin Contact: Wash with soap and water.
-
Eye Contact: Flush with copious amounts of water for at least 15 minutes.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Conclusion and Future Outlook
3,3-Difluorodihydrofuran-2,5-dione represents a promising, albeit underutilized, building block for the synthesis of novel gem-difluorinated compounds. Its straightforward, predictable reactivity with nucleophiles provides a reliable entry point to a diverse range of fluorinated succinic acid derivatives and succinimides. As the demand for sophisticated fluorinated molecules in drug discovery continues to grow, the strategic application of synthons like 3,3-Difluorodihydrofuran-2,5-dione will undoubtedly play a crucial role in the development of the next generation of therapeutics. Further research into the direct, efficient synthesis of this compound and the exploration of its reactivity with a broader range of nucleophiles will be critical to unlocking its full potential.
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